Sulfo-Cy5 diacid (potassium) Sulfo-Cy5 diacid (potassium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16591407
InChI: InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1
SMILES:
Molecular Formula: C37H45KN2O10S2
Molecular Weight: 781.0 g/mol

Sulfo-Cy5 diacid (potassium)

CAS No.:

Cat. No.: VC16591407

Molecular Formula: C37H45KN2O10S2

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Sulfo-Cy5 diacid (potassium) -

Specification

Molecular Formula C37H45KN2O10S2
Molecular Weight 781.0 g/mol
IUPAC Name potassium;(2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Standard InChI InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1
Standard InChI Key SYPLZDLIQRWUCY-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]
Canonical SMILES CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Introduction

Molecular Structure and Physicochemical Properties

Sulfo-Cy5 diacid (potassium) belongs to the cyanine dye family, characterized by a polymethine backbone flanked by indolenine heterocycles. The sulfonate groups at the terminal positions confer water solubility, while the potassium counterion stabilizes the anionic charges . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Sulfo-Cy5 Diacid (Potassium)

PropertyValueSource
Molecular FormulaC37H45KN2O10S2\text{C}_{37}\text{H}_{45}\text{KN}_2\text{O}_{10}\text{S}_2
Molecular Weight781.0 g/mol
Absorption Maxima (λmax\lambda_{\text{max}})646–648 nm
Emission Maxima662–671 nm
Extinction Coefficient250,000 cm1^{-1}M1^{-1}
SolubilityWater, DMSO, DMF
Quantum Yield28%

The dye’s photophysical properties make it ideal for far-red imaging, where tissue penetration exceeds 9 mm, significantly outperforming indocyanine green (ICG) . Its pH insensitivity between 4 and 10 ensures stable performance across diverse biological environments .

Synthesis and Derivative Development

Sulfo-Cy5 diacid (potassium) is synthesized through multi-step protocols involving condensation reactions of indolenine precursors followed by sulfonation. A recent modular approach (J. Org. Chem., 2024) enables late-stage functionalization, preserving reactive groups like carboxylic acids for subsequent bioconjugation . For example, a bifunctional PSMA-targeted probe was synthesized by coupling Sulfo-Cy5 to docetaxel via a tripeptide linker, achieving a 37–55% yield depending on the synthesis route (Table 2) .

Table 2: Comparison of Liquid-Phase vs. Solid-Phase Synthesis Routes

ParameterLiquid-Phase TechniqueSPPS Technique
Yield (starting amino acid)25%45%
Total Synthesis Steps1316
Chromatographic Steps107

Solid-phase peptide synthesis (SPPS) offers higher yields but requires more steps, whereas liquid-phase methods reduce chromatographic complexity . The carboxylic acid moiety facilitates activation to NHS esters or azides for click chemistry, enabling conjugation to antibodies, peptides, and nanoparticles .

Applications in Biological Imaging

Fluorescence Microscopy and Flow Cytometry

Sulfo-Cy5’s far-red emission (662–671 nm) minimizes overlap with cellular autofluorescence, enhancing signal-to-noise ratios in fluorescence microscopy . Conjugates with antibodies or proteins exhibit uniform staining, as demonstrated in LNCaP (PSMA++), 22Rv1 (PSMA+), and PC-3 (PSMA−) prostate cancer cells, where fluorescence localized predominantly in perinuclear regions .

In Vivo and Superresolution Imaging

The dye’s near-infrared fluorescence (NIRF) properties enable deep-tissue imaging, with a detection sensitivity of 0.05 mM—60-fold higher than ICG . In STORM microscopy, Sulfo-Cy5 exhibits blinking under thiol-rich conditions, permitting single-molecule localization with ≤20 nm resolution .

Comparative Analysis with Similar Dyes

Table 3: Sulfo-Cy5 vs. Spectrally Similar Dyes

Dyeλex\lambda_{\text{ex}} (nm)λem\lambda_{\text{em}} (nm)Extinction Coefficient (cm1^{-1}M1^{-1})Quantum Yield
Sulfo-Cy5646–648662–671250,00028%
Alexa Fluor 647650665270,00033%
DyLight 649654673250,00030%

While Alexa Fluor 647 offers a marginally higher quantum yield, Sulfo-Cy5’s cost-effectiveness and compatibility with 633/647 nm laser lines make it a preferred choice for high-throughput studies .

Recent Research Advancements

PSMA-Targeted Theranostics

A 2020 study synthesized a PSMA-Cy5-docetaxel conjugate (Figure 1) that demonstrated selective cytotoxicity in LNCaP cells (IC50_{50} = 4.2 nM) versus PC-3 cells (IC50_{50} > 100 nM). Fluorescence imaging confirmed PSMA-dependent uptake, with no signal observed in PSMA-negative lines .

Modular Synthesis for Functional Diversity

The 2024 JOC protocol enables scalable production of heterobifunctional Cy5 derivatives, including maleimide- and azide-bearing variants, without compromising photostability . This advances multiplexed imaging and combination therapies.

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